![molecular formula C18H24N6O B2987857 1-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea CAS No. 1203025-55-1](/img/structure/B2987857.png)
1-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea
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Description
1-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea is a chemical compound that belongs to the class of pyrimidine-based kinase inhibitors. It has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Neurological Disorders
Given that pyrimidine derivatives have been used as anticonvulsants, there’s potential for this compound to be researched for treating neurological disorders such as epilepsy.
These applications are based on the general roles that pyrimidine derivatives play in various fields of scientific research . Further specific research would be required to determine the exact roles and efficacy of “1-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea” in these applications.
properties
IUPAC Name |
1-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-21-16(13-17(22-14)24-11-5-6-12-24)19-9-10-20-18(25)23-15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGLDPPBYPZJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea |
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